Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)-
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Overview
Description
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is a chemical compound that belongs to the class of urea derivatives. This compound features a brominated benzothiophene moiety, which is known for its diverse biological activities. The presence of the bromine atom and the benzothiophene ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- typically involves the reaction of 2-(5-bromobenzo(b)thien-2-yl)ethylamine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C). The reaction may be catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted urea derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds or modified benzothiophene derivatives.
Scientific Research Applications
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is primarily related to its interaction with biological targets. The brominated benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Specific molecular targets and pathways involved include enzyme inhibition and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, (2-(5-chlorobenzo(b)thien-2-yl)ethyl)-
- Urea, (2-(5-fluorobenzo(b)thien-2-yl)ethyl)-
- Urea, (2-(5-methylbenzo(b)thien-2-yl)ethyl)-
Uniqueness
Urea, (2-(5-bromobenzo(b)thien-2-yl)ethyl)- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the brominated compound may exhibit different pharmacokinetic properties compared to its chlorinated, fluorinated, or methylated counterparts.
Properties
CAS No. |
23799-96-4 |
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Molecular Formula |
C11H11BrN2OS |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
2-(5-bromo-1-benzothiophen-2-yl)ethylurea |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-1-2-10-7(5-8)6-9(16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15) |
InChI Key |
XTWQZSCUCIAWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CCNC(=O)N |
Origin of Product |
United States |
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